
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Lewis acid catalyst, such as [P4-VP]-BF3, which promotes the cyclization reaction to form the quinazolinone core . The reaction is carried out in ethanol at reflux conditions, providing good to high yields .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often utilize continuous flow microreactor systems to enhance reaction efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives .
科学的研究の応用
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has shown its potential as an anticonvulsant and anticancer agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2,3-Dihydroquinazolin-4(1H)-ones
- 2-Phenylquinazolin-4(3H)-ones
- 2-Styrylquinazolin-4(3H)-ones
Uniqueness
What sets 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide apart is its unique structural features, which confer specific biological activities. Its prop-2-enylacetamide moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development .
特性
CAS番号 |
688773-33-3 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.265 |
IUPAC名 |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13N3O3/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
InChIキー |
SNPVKHSDUZJBTQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)
![N-(4-fluorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2715244.png)
![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)
![11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2715248.png)
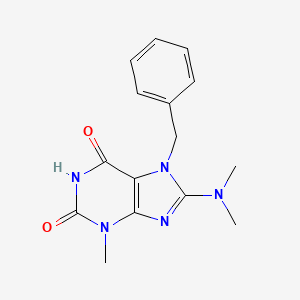
![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)
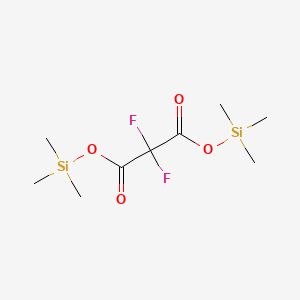
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
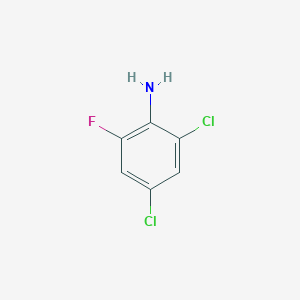
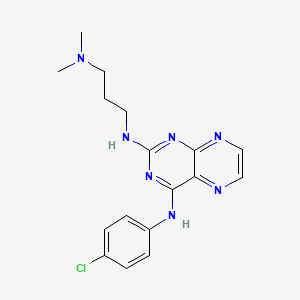
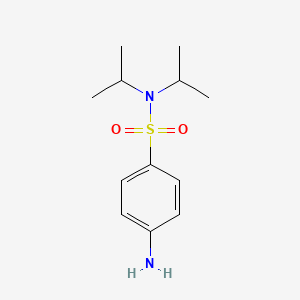
![2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2715263.png)
